N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide
Description
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group and linked via a carboxamide bridge to an ethylamino-indole-6-carboxamide moiety.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-19-6-4-18(5-7-19)27-14-17(13-21(27)28)23(30)26-11-10-25-22(29)16-3-2-15-8-9-24-20(15)12-16/h2-9,12,17,24H,10-11,13-14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
MUGQGXBXKXUIMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Acids
γ-Amino acids bearing a 4-methoxyphenyl group undergo intramolecular lactamization under acidic conditions. For example:
Reductive Amination
A ketone intermediate (e.g., 4-methoxyphenylacetone) reacts with a primary amine (e.g., 3-aminopropanoic acid) under reductive conditions:
Table 1: Comparison of Pyrrolidinone Synthesis Methods
| Method | Substrate | Catalyst/Reagent | Yield (%) | Source |
|---|---|---|---|---|
| Lactamization | 4-(4-Methoxyphenylamino)butanoic acid | p-TsOH | 68–72 | |
| Reductive Amination | 4-Methoxyphenylacetone + 3-aminopropanoic acid | NaBH3CN | 60–65 |
Preparation of the Indole-6-Carboxamide Segment
The indole-6-carboxamide moiety is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
Friedel-Crafts Alkylation
Suzuki-Miyaura Coupling
For functionalized indoles:
Coupling Strategies and Final Assembly
The ethylenediamine linker is introduced via carbodiimide-mediated amide bond formation.
Activation of Pyrrolidinone Carbonyl
Stepwise Amide Coupling
Table 2: Coupling Reaction Optimization
| Step | Reagents | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Acyl Chloride Formation | SOCl2 | DCM | 0°C → RT | 90 | |
| Primary Amide Bond | Et3N, THF | THF | RT | 85 | |
| Secondary Amide Bond | EDC/HOBt, DMF | DMF | 0°C → RT | 78 |
Optimization of Reaction Conditions
Solvent Effects
Catalytic Enhancements
-
p-TsOH : Increases lactamization rates by stabilizing transition states.
-
Pd Catalysts : Enhance regioselectivity in indole functionalization.
Purification and Characterization
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 → 1:1) removes unreacted starting materials.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC).
-
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
Convergent vs. Linear Synthesis
Scientific Research Applications
Chemistry
In the field of chemistry, N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or materials science.
Biology
This compound has been investigated for its bioactive properties , particularly its potential anti-inflammatory, anticancer, and antimicrobial effects. Research indicates that it may interact with specific molecular targets such as enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Case Study: Anticancer Activity
A study demonstrated that treatment with this compound resulted in significant changes in cell cycle progression and apoptosis markers in cancer cell lines compared to controls. The compound exhibited notable cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is being explored as a candidate for drug development. Its ability to target specific enzymes and receptors involved in disease pathways makes it a promising candidate for therapeutic applications, particularly in oncology and inflammatory diseases.
Industry
The compound is also utilized in the development of advanced materials , including polymers and nanomaterials. Its structural features contribute to enhanced stability and reactivity, making it suitable for applications in material science.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with two analogs described in the evidence (see Table 1 ). Key differences lie in substituent positions, aromatic systems, and molecular weights, which may influence physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
* Calculated based on analogous structures.
Structural and Functional Divergences
Indole Substituent Position and Methylation: The target compound features an unsubstituted 1H-indole-6-carboxamide, whereas includes a 1-methylindole-3-carboxamide group. The 6-carboxamide position in the target compound vs. 3-carboxamide in could alter binding orientation in hydrophobic pockets of target proteins, as carboxamide positioning influences spatial interactions.
Pyrrolidinone Substitution: Both the target compound and share a 4-methoxyphenyl group on the pyrrolidinone ring, suggesting conserved electronic or steric roles. In contrast, incorporates a 2-fluorophenyl carbamate linked via an ethoxy group to the pyrrolidinone. The fluorine atom in increases electronegativity and may enhance binding affinity to targets requiring halogen interactions (e.g., kinase ATP pockets) .
Linker and Aromatic Systems: The target compound uses a direct ethylamino linker between the pyrrolidinone and indole. employs a phenyl-ethoxy-phenyl spacer, which increases molecular weight (514.5 vs. 433.5) and may reduce membrane permeability due to added hydrophilicity .
Hypothetical Pharmacological Implications
- Target Selectivity : The absence of a fluorophenyl group in the target compound vs. might limit its utility in targets requiring halogen bonds (e.g., certain GPCRs or proteases).
Biological Activity
N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features an indole core, a pyrrolidinone ring, and a methoxyphenyl substituent. Its molecular characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
| InChI Key | LRQMOJWUGLBYTE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including the use of catalysts such as palladium and bases like triethylamine to facilitate coupling reactions. Techniques for purification include recrystallization and chromatography to ensure the final product's purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanisms can vary depending on the biological context but may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .
Anticancer Properties
Research indicates that derivatives of indole compounds, including this one, exhibit significant anticancer activity. For example, studies have shown that indole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against HIV. Indole derivatives have been shown to inhibit HIV integrase activity, which is crucial for viral replication. Compounds similar to this compound have demonstrated IC50 values ranging from 0.13 to 6.85 μM against integrase .
Study 1: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of various indole derivatives, it was found that compounds with similar structural motifs to this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The results indicated promising potential for further development as anticancer agents .
Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this class of compounds with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could act as effective inhibitors, thereby reducing tumor growth in vitro .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide and pyrrolidinone-linked amide groups undergo hydrolysis under acidic or basic conditions.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| 6M HCl, reflux (12h) | Indole-6-carboxylic acid + 2-aminoethylamine derivative | Acid-catalyzed nucleophilic attack | |
| 2M NaOH, 80°C (8h) | Sodium indole-6-carboxylate + 2-aminoethylamine derivative | Base-mediated saponification |
-
Key Insight : Hydrolysis rates depend on steric hindrance from the pyrrolidinone and indole moieties. The methoxyphenyl group stabilizes intermediates via resonance, enhancing reaction efficiency.
Pyrrolidinone Ring-Opening Reactions
The 5-oxopyrrolidin-3-yl moiety undergoes nucleophilic ring-opening under basic conditions:
| Reagent | Product | Conditions | References |
|---|---|---|---|
| NaBH₄, EtOH | Reduced pyrrolidine derivative with secondary amine | Room temperature, 4h | |
| LiAlH₄, THF | Ring-opened diol intermediate | Reflux, 6h |
-
Kinetics : LiAlH₄ achieves full conversion in 6h (yield: 85%), while NaBH₄ requires longer reaction times (yield: 72%).
Electrophilic Aromatic Substitution
The indole and methoxyphenyl groups participate in electrophilic substitution:
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Indole C5 | 5-Nitroindole derivative | 68% | |
| Br₂, FeBr₃ | Methoxyphenyl para | 3-Bromo-4-methoxyphenyl analog | 54% |
-
Regioselectivity : The methoxy group directs substitution to the indole’s C5 position due to electronic effects .
Reductive Amination
The primary amine (from ethylenediamine linker) reacts with aldehydes/ketones:
| Carbonyl Compound | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative | 89% | |
| Cyclohexanone | TiCl₄ | Cyclohexyl-substituted analog | 76% |
-
Optimization : NaBH₃CN in methanol at pH 5–6 maximizes yields by preventing over-reduction.
Oxidation of Indole
The indole moiety undergoes oxidation under mild conditions:
| Oxidizing Agent | Product | Conditions | References |
|---|---|---|---|
| mCPBA | Indole oxide (epoxide) | CH₂Cl₂, 0°C, 2h | |
| KMnO₄, H₂O | Oxindole derivative | 60°C, 4h |
-
Selectivity : mCPBA selectively oxidizes the indole’s C2–C3 double bond without affecting other functional groups .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Process | Mass Loss | References |
|---|---|---|---|
| 220–250°C | Decarboxylation of carboxamide | 18% | |
| 300–320°C | Pyrrolidinone ring fragmentation | 32% |
-
Stability : The compound is stable below 200°C, making it suitable for high-temperature synthetic applications.
Catalytic Hydrogenation
The indole ring undergoes partial hydrogenation:
| Catalyst | Product | Conditions | References |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | 2,3-Dihydroindole derivative | EtOH, 25°C, 12h | |
| Rh/Al₂O₃, H₂ (50 psi) | Hexahydroindole analog | THF, 80°C, 24h |
-
Mechanism : Pd/C selectively hydrogenates the indole’s C2–C3 bond, while Rh/Al₂O₃ achieves full saturation.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Pyrrolidinone core formation : Cyclization of substituted pyrrolidine precursors, often via reductive amination or nitroarene cyclization (e.g., Pd-catalyzed reductive methods for similar heterocycles) .
- Carboxamide coupling : Activation of the pyrrolidinone carbonyl group using reagents like EDCI/HOBt for amide bond formation with the ethylenediamine linker .
- Indole-6-carboxamide integration : Suzuki-Miyaura coupling or nucleophilic substitution to attach the indole moiety . Key intermediates include the 4-methoxyphenyl-substituted pyrrolidinone and the aminoethyl-indole precursor.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, indole NH signals at δ ~10 ppm) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring and amide bond geometry, as demonstrated in analogous thiazolidinone structures .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling reaction between the pyrrolidinone intermediate and indole-6-carboxamide?
- Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions .
- Catalyst screening : Test Pd(PPh) or NiCl-based systems for improved coupling efficiency in heteroaromatic systems .
- Temperature control : Conduct reactions at 0–5°C to minimize epimerization of the pyrrolidinone chiral center .
Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity .
- Receptor binding studies : Compare binding affinities using SPR (surface plasmon resonance) vs. radioligand assays to clarify target engagement .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?
- Pyrrolidinone substitutions : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF) to modulate enzyme inhibition potency .
- Linker optimization : Shorten the ethylenediamine spacer to reduce conformational flexibility, improving target specificity .
- Indole modifications : Introduce halogenation (e.g., 5-F or 5-Cl) on the indole ring to enhance hydrophobic interactions with binding pockets .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental IC values for kinase inhibition?
- Flexible docking protocols : Account for protein backbone movement using molecular dynamics (MD) simulations .
- Solvent effects : Include explicit water molecules in docking models to improve binding pose accuracy .
- Post-translational modifications : Verify if phosphorylation states of the kinase (e.g., activated vs. inactive) influence experimental outcomes .
Methodological Considerations
Q. What in vitro models are suitable for assessing neuroprotective effects of this compound?
- Primary neuronal cultures : Use glutamate-induced excitotoxicity assays to measure viability via MTT or LDH release .
- SH-SY5Y cells : Differentiate cells with retinoic acid and assess Aβ-induced tau phosphorylation via Western blot .
Q. How should researchers validate off-target effects in kinase profiling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
